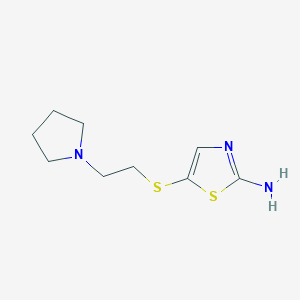

5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine

Description

Properties

IUPAC Name |

5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S2/c10-9-11-7-8(14-9)13-6-5-12-3-1-2-4-12/h7H,1-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRDWNOGNVXNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCSC2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651629 | |

| Record name | 5-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042777-99-0 | |

| Record name | 5-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine: A Structural Analysis for Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The compound 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine represents a novel chemical entity with significant potential in medicinal chemistry. While specific research on this exact molecule is not extensively published, its structure is composed of three key pharmacophores: a 2-aminothiazole core, a pyrrolidine ring, and a flexible thioether linker.[1][2] Each of these components is prevalent in a wide range of biologically active compounds and approved pharmaceuticals.[3][4][5] This technical guide provides a comprehensive analysis of the compound by deconstructing its structural motifs. We will explore established synthetic strategies, hypothesize potential biological activities based on isosteric compounds, and present a detailed roadmap for its synthesis, characterization, and biological evaluation. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this and structurally related molecules.

Deconstruction of a Privileged Scaffold: Molecular Analysis

The therapeutic potential of this compound can be inferred by examining its constituent parts. The molecule is a composite of well-established pharmacophores known to impart favorable biological and physicochemical properties.

The 2-Aminothiazole Core: A Versatile Heterocycle

The 2-aminothiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[3][4] This scaffold is present in numerous FDA-approved drugs and clinical candidates. Its biological versatility is extensive, with derivatives exhibiting anticancer, anti-inflammatory, antibacterial, antifungal, and antihypertensive activities, among others.[6]

The nitrogen and sulfur atoms in the thiazole ring are key hydrogen bond acceptors and donors, facilitating strong interactions with enzyme active sites and receptors. The 2-amino group, in particular, is a critical feature, often serving as a key anchoring point to target proteins. A vast body of literature demonstrates that substitutions at the 4 and 5 positions of the thiazole ring can be systematically modified to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]

The Pyrrolidine Moiety: Enhancing Solubility and 3D Complexity

The five-membered pyrrolidine ring is one of the most widely used saturated nitrogen heterocycles in drug discovery.[7][8] Its inclusion in a molecule can significantly impact several key drug-like properties:

-

Increased Solubility: The basic nitrogen atom of the pyrrolidine ring is readily protonated at physiological pH, which can enhance aqueous solubility—a critical factor for drug absorption and distribution.

-

Three-Dimensionality: Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring introduces three-dimensional complexity.[7][8] This can lead to improved binding affinity and selectivity by allowing for more optimal interactions within a protein's binding pocket.[7]

-

Pharmacophore Scaffolding: The pyrrolidine ring serves as a versatile scaffold for introducing additional functional groups and stereocenters, which can be crucial for optimizing target engagement.[5][7][8][9]

The Thioether Linker: A Stable and Versatile Connector

The ethylthio (R-S-R') linker connects the thiazole core to the pyrrolidine moiety. Thioether linkages are valued in drug design for their high stability under physiological conditions.[10] Unlike more labile linkers like esters or some hydrazones, thioethers are generally resistant to enzymatic and hydrolytic cleavage, ensuring the structural integrity of the molecule as it reaches its target.[11][12][13][14] This stability is a critical attribute for drugs requiring a longer circulation half-life.[10] The flexibility of the ethyl chain also allows the pyrrolidine and thiazole moieties to adopt multiple conformations, which can be advantageous for binding to complex biological targets.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be achieved through a logical and well-precedented synthetic route. The following sections detail a proposed retrosynthesis and a step-by-step protocol based on established chemical transformations.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from commercially available starting materials. The key disconnection points are the C-S bond at the 5-position of the thiazole ring and the bonds forming the thiazole ring itself, pointing towards the classic Hantzsch thiazole synthesis.[15][16][17]

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol

Protocol 1: Synthesis of 2-Amino-5-bromothiazole (Intermediate 1)

This procedure is adapted from the well-established Hantzsch thiazole synthesis.[15][16][18][19]

-

Reaction Setup: To a solution of thiourea (1.0 eq) in ethanol, add 1,3-dibromo-2-propanone (1.0 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-bromothiazole.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-(Pyrrolidin-1-yl)ethane-1-thiol (Intermediate 2)

-

Reaction Setup: Dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq) and sodium hydrosulfide hydrate (1.2 eq) in ethanol.

-

Reaction: Stir the mixture at 60°C for 12 hours in a sealed vessel.

-

Workup: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: The crude thiol can be purified by distillation or column chromatography.

Protocol 3: Synthesis of this compound (Final Product)

-

Reaction Setup: In a suitable solvent such as DMF or acetonitrile, dissolve 2-amino-5-bromothiazole (Intermediate 1, 1.0 eq) and 2-(pyrrolidin-1-yl)ethane-1-thiol (Intermediate 2, 1.1 eq).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Reaction: Heat the mixture to 80°C and stir for 8-12 hours, monitoring by TLC.

-

Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Hypothesized Biological Activity and Screening Strategy

Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitors and other targeted therapies, it is plausible that this compound could exhibit activity in oncology or immunology.[3][20][21][22] For example, numerous 2-aminothiazole derivatives have been reported as potent inhibitors of various protein kinases, such as VEGFR-2, EGFR, and others involved in cancer cell proliferation and angiogenesis.[22][23][24]

Proposed Experimental Workflow for Biological Evaluation

A systematic approach is required to elucidate the biological activity of this novel compound. The following workflow outlines a standard cascade for hit identification and validation.

Caption: Workflow for biological characterization of a novel compound.

Hypothetical Signaling Pathway Modulation

Should initial screening reveal activity against a receptor tyrosine kinase (RTK), such as VEGFR-2, the compound would be expected to inhibit downstream signaling pathways critical for cell survival and proliferation, such as the RAS/MAPK and PI3K/AKT pathways.

Sources

- 1. This compound | C9H15N3S2 | CID 28782678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine and Piperidine: Significance and symbolism [wisdomlib.org]

- 6. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicintermediate.com [organicintermediate.com]

- 10. benchchem.com [benchchem.com]

- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 14. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. synarchive.com [synarchive.com]

- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. jpionline.org [jpionline.org]

- 22. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

An In-Depth Technical Guide to the Physical Properties of CAS Number 1042777-99-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound identified by CAS number 1042777-99-0, also known as 5-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-thiazol-2-amine. Recognizing the critical role of physicochemical characterization in drug discovery and development, this document synthesizes available data to offer a valuable resource for researchers. While experimental data for this specific compound is not extensively available in public literature, this guide furnishes computationally predicted properties and outlines standardized, field-proven experimental protocols for their empirical determination. The methodologies are detailed to ensure reproducibility and adherence to rigorous scientific standards, empowering researchers to validate and expand upon the foundational data presented herein.

Introduction: The Significance of Physicochemical Profiling

The journey of a drug candidate from initial discovery to clinical application is profoundly influenced by its fundamental physical and chemical characteristics. Properties such as melting point, solubility, and lipophilicity are not mere data points; they are critical determinants of a compound's behavior in biological systems and its suitability for formulation. A thorough understanding of these parameters is paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. For the compound CAS 1042777-99-0, a comprehensive physicochemical profile is the first step towards unlocking its therapeutic potential. This guide serves as a foundational document, providing both predicted data to inform initial studies and the detailed methodologies required for empirical validation.

Compound Identification and Structure

The compound registered under CAS number 1042777-99-0 is chemically identified as 5-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-1,3-thiazol-2-amine. Its molecular structure is characterized by a thiazole ring, a pyrrolidine moiety, and a flexible ethyl thioether linker.

Molecular Formula: C₉H₁₅N₃S₂

Molecular Weight: 229.4 g/mol [1]

Synonyms:

-

5-((2-(pyrrolidin-1-yl)ethyl)thio)thiazol-2-amine

-

2-Amino-5-[[2-(1-pyrrolidinyl)ethyl]thio]thiazole

-

5-(2-pyrrolidin-1-ylethylsulfanyl)thiazol-2-amine

The structural features of this molecule, including the presence of both hydrogen bond donors and acceptors, suggest a degree of polarity and the potential for interactions with biological macromolecules. The pyrrolidine and thiazole rings introduce rigidity, while the ethyl linker provides conformational flexibility.

Physicochemical Properties: A Blend of Predicted and Empirical Data

A comprehensive understanding of a compound's physical properties is essential for its development. While experimental data for CAS 1042777-99-0 is limited, computational models provide valuable initial estimates. The following table summarizes key predicted physicochemical properties. It is imperative that these predicted values are subsequently confirmed through empirical testing.

| Property | Predicted Value | Data Source |

| Molecular Weight | 229.4 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| Density | Data not available | - |

Note: The absence of experimental data for melting point, boiling point, aqueous solubility, and density underscores the importance of the experimental protocols detailed in the subsequent sections.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physical properties of a solid compound such as CAS 1042777-99-0. These protocols are designed to be self-validating and are based on established laboratory practices.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. This property is a crucial indicator of purity.

Caption: Workflow for determining the melting point of a solid compound.

-

Sample Preparation:

-

Ensure the sample of CAS 1042777-99-0 is completely dry, as moisture can depress the melting point.

-

Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (if unknown, a preliminary rapid heating can be performed to estimate the range).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting).

-

-

Data Analysis:

-

The melting point is reported as a range between the onset and completion temperatures.

-

For a pure compound, this range should be narrow (typically ≤ 2 °C). A broad melting range often indicates the presence of impurities.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.

Caption: Workflow for determining the aqueous solubility of a compound.

-

Sample Preparation:

-

Accurately weigh an amount of CAS 1042777-99-0 that is in excess of its expected solubility and add it to a vial containing a precise volume of purified water (e.g., 10 mL).

-

-

Equilibration:

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Analysis:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

-

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physical properties of CAS number 1042777-99-0. While a lack of extensive experimental data necessitates the use of computational predictions, this document empowers researchers with the necessary tools to empirically determine these crucial parameters. The detailed experimental protocols for melting point and aqueous solubility serve as a starting point for the comprehensive physicochemical characterization of this compound. Future work should focus on the experimental validation of the predicted properties and the exploration of other relevant parameters such as pKa, logD, and solid-state characteristics (e.g., polymorphism). A complete and accurate physicochemical profile will be invaluable for advancing the research and development of CAS 1042777-99-0 as a potential therapeutic agent.

References

-

PubChem. 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine. Available from: [Link]

-

PubChem. This compound. [Online] Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine. In the context of drug discovery and development, unambiguous structural elucidation is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Beyond mere data presentation, this guide delves into the causality behind experimental choices, providing detailed, field-proven protocols for data acquisition. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, ensuring scientific integrity through a self-validating system of analysis and interpretation, grounded in authoritative references.

Introduction: The Imperative for Spectroscopic Characterization

The compound this compound is a multifaceted molecule featuring a 2-aminothiazole core, a flexible ethylthio linker, and a saturated pyrrolidine ring. Each of these moieties contributes to the compound's overall chemical properties and potential biological activity. The 2-aminothiazole scaffold is a well-established pharmacophore found in a variety of clinically significant drugs. Therefore, the precise characterization of novel derivatives like the title compound is a critical step in the drug discovery pipeline.

Spectroscopic techniques such as NMR, IR, and MS provide a powerful triumvirate of analytical methods to confirm the molecular structure, identify functional groups, and determine the exact mass and fragmentation patterns. This guide will provide a predictive analysis of the expected spectroscopic data, coupled with detailed methodologies for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the construction of a complete molecular map.

Predicted ¹H and ¹³C NMR Spectra

Based on the chemical structure of this compound, the following ¹H and ¹³C NMR chemical shifts are predicted. These predictions are derived from established chemical shift principles for heterocyclic and aliphatic systems.[1][2][3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | s | 1H | H-4 (thiazole) | The lone proton on the electron-rich thiazole ring is expected to appear as a singlet in the aromatic region. |

| ~6.85 | s (br) | 2H | -NH₂ | The amine protons are typically broad due to quadrupole effects and exchange with residual water in the solvent. |

| ~2.95 | t | 2H | -S-CH ₂- | Methylene protons adjacent to the sulfur atom are deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| ~2.65 | t | 2H | -CH₂-C H₂-N- | Methylene protons adjacent to the pyrrolidine nitrogen are also deshielded and will appear as a triplet. |

| ~2.50 | m | 4H | Pyrrolidine CH₂ (α to N) | The four protons on the carbons directly attached to the pyrrolidine nitrogen will be in a similar chemical environment, likely appearing as a multiplet. |

| ~1.70 | m | 4H | Pyrrolidine CH₂ (β to N) | The remaining four protons on the pyrrolidine ring are further from the nitrogen and will appear more upfield as a multiplet. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C-2 (thiazole) | The carbon bearing the amino group in the thiazole ring is significantly deshielded.[4] |

| ~145.0 | C-5 (thiazole) | The carbon attached to the sulfur of the thioether is also deshielded. |

| ~138.0 | C-4 (thiazole) | The CH carbon of the thiazole ring. |

| ~55.0 | -CH₂-N- (ethyl chain) | The carbon on the ethyl chain directly attached to the pyrrolidine nitrogen. |

| ~53.5 | Pyrrolidine C (α to N) | The carbons in the pyrrolidine ring adjacent to the nitrogen.[5][6] |

| ~32.0 | -S-CH₂- (ethyl chain) | The carbon on the ethyl chain attached to the sulfur atom. |

| ~23.0 | Pyrrolidine C (β to N) | The carbons in the pyrrolidine ring beta to the nitrogen. |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent on meticulous sample preparation and appropriate instrument parameter selection.[7][8][9][10][11]

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons like those of the amine group.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible to ensure a homogeneous solution, which is crucial for good spectral resolution.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12][13][14][15][16][17]

Predicted IR Absorption Bands

The key functional groups in this compound are expected to produce characteristic absorption bands in the IR spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands)[18] |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1620 | N-H Bend | Primary Amine (-NH₂) | Medium |

| ~1540 | C=N Stretch | Thiazole Ring | Medium |

| 1470-1450 | C-H Bend | Aliphatic (CH₂) | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak |

| ~700-600 | C-S Stretch | Thioether | Weak |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[19][20][21]

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Clean with a soft cloth or wipe moistened with isopropanol and allow it to dry completely.

-

-

Background Collection:

-

With the ATR anvil disengaged and the crystal exposed to the air, collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Cleaning:

-

After analysis, raise the anvil, remove the sample, and clean the ATR crystal thoroughly with isopropanol.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[22][23][24][25][26]

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₁₅N₃S₂. The exact monoisotopic mass is 229.0711 g/mol .

Table 4: Predicted Key Mass Spectral Peaks (ESI-MS)

| Predicted m/z | Proposed Fragment Ion | Notes |

| 230.0784 | [M+H]⁺ | Protonated molecular ion. This will be the most prominent peak under soft ionization conditions like ESI. |

| 114.0532 | [C₅H₁₀N₂S]⁺ | Fragment from cleavage of the C-S bond of the thioether, retaining the aminothiazole moiety. |

| 84.0813 | [C₅H₁₀N]⁺ | Pyrrolidinylethyl fragment from cleavage of the C-S bond. |

| 70.0657 | [C₄H₈N]⁺ | Pyrrolidinyl fragment. |

The fragmentation of thiazole derivatives is well-documented.[27][28][29] The thioether linkage is a likely point of initial fragmentation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly sensitive method for the analysis of polar organic molecules.[30][31][32][33][34]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

-

Perform a serial dilution to create a working solution of approximately 1 µg/mL in the mobile phase.

-

-

LC-MS System and Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometer Conditions (ESI Positive Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode. The basic nitrogens in the molecule make it highly amenable to protonation.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen at 8-12 L/min).

-

Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ion and fragments.

-

For fragmentation data, a tandem MS (MS/MS) experiment can be performed by selecting the [M+H]⁺ ion (m/z 230.1) for collision-induced dissociation (CID).

-

Conclusion: A Multi-Technique Approach for Structural Confirmation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While IR spectroscopy provides a quick confirmation of the key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the connectivity through fragmentation, it is NMR spectroscopy that offers the definitive and detailed map of the entire molecular structure. The predicted data and detailed protocols within this guide provide a robust framework for researchers to confidently acquire, interpret, and validate the structure of this and similar heterocyclic compounds, ensuring a high degree of scientific rigor in the drug discovery and development process.

References

-

Fiveable. (n.d.). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Mass spectral interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Bruker. (2020). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

-

StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]

-

Valibio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Van der Burg, S., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(9), e4531. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

-

Pharma Beginners. (2020). FTIR-Operation and Calibration SOP. Retrieved from [Link]

-

Pinto, D. C. G. A., et al. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-435. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]

-

University of Illinois. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

University of Washington. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

-

Sharma, K. (1998). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 10(4), 1471-1474. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

-

NPTEL. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 243-248. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. compoundchem.com [compoundchem.com]

- 7. nmr-bio.com [nmr-bio.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. organomation.com [organomation.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. utsc.utoronto.ca [utsc.utoronto.ca]

- 20. mt.com [mt.com]

- 21. mse.washington.edu [mse.washington.edu]

- 22. fiveable.me [fiveable.me]

- 23. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 26. studysmarter.co.uk [studysmarter.co.uk]

- 27. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 28. article.sapub.org [article.sapub.org]

- 29. researchgate.net [researchgate.net]

- 30. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 31. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. drugtargetreview.com [drugtargetreview.com]

- 33. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 34. elementlabsolutions.com [elementlabsolutions.com]

The Pharmacological Potential of Pyrrolidinyl-Thiazole Scaffolds: An In-Depth Technical Guide to Predicted Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Structures in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged structures," represents a highly effective approach to generating novel therapeutic agents. The pyrrolidinyl-thiazole core is a quintessential example of such a synergistic pairing. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of numerous clinically approved drugs, valued for its diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent motif in natural products and synthetic drugs, contributing to a wide array of pharmacological effects.[3] The fusion of these two moieties into a single molecular entity creates a unique chemical space, ripe for exploration and optimization in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the predicted and experimentally validated biological activities of pyrrolidinyl-thiazole compounds, delving into the underlying mechanisms and the methodologies employed in their evaluation.

I. In Silico Prediction of Biological Activity: A Rational Approach to Drug Design

The initial stages of drug discovery are often guided by computational, or in silico, methods that predict the biological activity and pharmacokinetic properties of novel compounds before their synthesis. This rational design approach saves considerable time and resources by prioritizing molecules with the highest probability of therapeutic success.

A. Molecular Docking: Unveiling Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and potential mechanism of action.[4] For pyrrolidinyl-thiazole derivatives, docking studies have been instrumental in identifying potential biological targets for a range of therapeutic areas.

For instance, in the context of anti-inflammatory research, pyrrolidinyl-thiazole compounds have been docked into the active sites of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are key mediators of inflammation, and their inhibition is a primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs). Docking simulations can reveal crucial hydrogen bonding and hydrophobic interactions between the pyrrolidinyl-thiazole scaffold and key amino acid residues within the COX active site, suggesting a molecular basis for their anti-inflammatory potential.[5]

Similarly, in the realm of oncology, these compounds have been computationally screened against various cancer-related proteins. Docking studies have explored the binding of pyrrolidinyl-thiazole derivatives to the ATP-binding pocket of protein kinases, a class of enzymes frequently dysregulated in cancer.[6] The predicted binding modes can highlight key interactions that may lead to the inhibition of kinase activity and subsequent downstream signaling pathways involved in cell proliferation and survival.

Logical Workflow for Molecular Docking Studies:

Caption: A generalized workflow for in silico molecular docking studies.

B. ADMET Prediction: Assessing Drug-Likeness

Beyond target engagement, the therapeutic potential of a compound is dictated by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools can predict these properties, offering an early-stage assessment of a compound's "drug-likeness."[4][7] For pyrrolidinyl-thiazole derivatives, ADMET prediction is crucial for identifying candidates with favorable pharmacokinetic properties and a low likelihood of toxicity.

Commonly predicted parameters include:

-

Lipinski's Rule of Five: A set of guidelines to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[4]

-

Aqueous Solubility: Affects absorption and distribution.

-

Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs.

-

CYP450 Inhibition: Predicts potential for drug-drug interactions.

-

Hepatotoxicity and Cardiotoxicity: Early flags for potential toxic liabilities.

These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of molecules with their biological activity or property.[8][9]

II. Predicted and Validated Biological Activities

The theoretical promise of pyrrolidinyl-thiazole compounds has been substantiated by a growing body of experimental evidence across several key therapeutic areas.

A. Antimicrobial Activity

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrolidinyl-thiazole derivatives have emerged as a promising class of compounds in this arena.[10] Their predicted and observed activity spans both antibacterial and antifungal applications.

Mechanism of Action: While the precise mechanisms are still under investigation, it is hypothesized that these compounds may interfere with essential microbial processes. For some derivatives, molecular docking studies suggest potential inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[2] Other proposed mechanisms include disruption of the microbial cell membrane or inhibition of key metabolic pathways.

Experimental Validation: The antimicrobial efficacy of synthesized pyrrolidinyl-thiazole compounds is typically evaluated in vitro using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[1] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Selected Pyrrolidinyl-Thiazole Derivatives and their Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 46.9 | [2] |

| Compound B | Escherichia coli | 93.7 | [2] |

| Compound C | Candida albicans | 7.8 | [2] |

| Compound D | Aspergillus flavus | 5.8 | [2] |

B. Anticancer Activity

The thiazole moiety is a component of several clinically used anticancer drugs, and its incorporation into the pyrrolidinyl scaffold has yielded compounds with significant antiproliferative activity against various cancer cell lines.[6][11]

Mechanism of Action: The anticancer effects of pyrrolidinyl-thiazole derivatives are often multifactorial. In silico studies and subsequent enzymatic assays have pointed towards the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.[6][12] Other potential mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Validation: The primary method for assessing the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity following treatment with a test compound indicates cytotoxicity. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 2: Anticancer Activity of Pyrrolidinyl-Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-pyrazoline 6a | MCF-7 (Breast) | 4.08 | [6] |

| Thiazolyl-pyrazoline 10a | MCF-7 (Breast) | 3.37 | [6] |

| Pyrazole-thiazole 6g | A549 (Lung) | 1.537 | [12] |

| Pyrrolidine analogue 7i | HCT-116 (Colon) | Varies | [13] |

C. Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Pyrrolidinyl-thiazole derivatives have demonstrated promising anti-inflammatory properties in both in silico and in vitro models.[3][14]

Mechanism of Action: As suggested by molecular docking studies, a primary mechanism of action for the anti-inflammatory effects of these compounds is likely the inhibition of COX-1 and COX-2 enzymes. By blocking these enzymes, the production of prostaglandins, which are key mediators of inflammation, is reduced. Additionally, some derivatives may exert their effects by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

Experimental Validation: The in vitro anti-inflammatory activity of pyrrolidinyl-thiazole compounds can be assessed using various assays, including:

-

COX Inhibition Assay: Measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Nitric Oxide (NO) Scavenging Assay: Determines the capacity of a compound to reduce the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cytokine Release Assay: Quantifies the inhibition of pro-inflammatory cytokine release from immune cells.

Table 3: Anti-inflammatory Activity of Pyrrolidinyl-Thiazole Derivatives

| Compound ID | Assay | IC50 (nM) | Reference |

| Pyrazole-thiazole 5h | COX-1 Inhibition | 38.76 | |

| Pyrazole-thiazole 5m | COX-2 Inhibition | 87.74 | [5] |

| Indole-benzimidazole-thiazole 13b | NO Inhibition | 10,992 (µM) | |

| Indole-benzimidazole-thiazole 13b | IL-6 Inhibition | 2,294 (µM) | [15] |

III. Experimental Protocols: A Self-Validating System

The integrity of the data presented relies on robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of pyrrolidinyl-thiazole compounds.

A. Protocol for Broth Microdilution Antimicrobial Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the microorganism is then added to each well. After incubation, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of the compound that inhibits visible growth.

Step-by-Step Methodology:

-

Preparation of Test Compound Stock Solution: Dissolve the pyrrolidinyl-thiazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well plate.

-

Serial Dilution: Add 100 µL of the stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second well and mix. Continue this two-fold serial dilution across the plate, discarding 100 µL from the last well. This creates a range of concentrations of the test compound.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Workflow for Broth Microdilution Assay:

Caption: A step-by-step workflow for the broth microdilution assay.

B. Protocol for MTT Cytotoxicity Assay

This protocol details the procedure for determining the in vitro cytotoxicity of a pyrrolidinyl-thiazole compound against a cancer cell line.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the pyrrolidinyl-thiazole compound in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway Implicated in Anticancer Activity:

Caption: A simplified signaling pathway often targeted by anticancer agents.

IV. Conclusion and Future Perspectives

The pyrrolidinyl-thiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The strategic combination of these two privileged heterocyclic systems has yielded compounds with promising antimicrobial, anticancer, and anti-inflammatory properties. The integration of in silico predictive methods with robust in vitro and in vivo experimental validation provides a powerful paradigm for the rational design and optimization of these compounds.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidinyl-thiazole core will help in identifying key structural features that enhance potency and selectivity for specific biological targets.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET studies are necessary to identify lead candidates with favorable drug-like properties and an acceptable safety profile for clinical development.

The continued exploration of the chemical space around the pyrrolidinyl-thiazole nucleus holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

Kumar, A., & Azam, A. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Results in Pharma Sciences, 15, 100262. [Link]

-

Gandham, S. K., Vanga, M. K., Jeengar, M. K., Naidu, V. G. M., & Alarifi, A. (2020). New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1338-1351. [Link]

-

Radini, I. A. M., Khidre, R. E., & Hassan, E. M. (2020). Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. Letters in Drug Design & Discovery, 17(8), 921-931. [Link]

-

Gandham, S. K., Vanga, M. K., Jeengar, M. K., Naidu, V. G. M., & Alarifi, A. (2020). Figure A: IC50 values for the most active pyrrolidines against human cervix... [Link]

-

Aldrich, C. C., et al. (2023). Synthesis and Biological Evaluation of Novel Variants of Pyridyl Thiazoles for Antimicrobial, Anti-Candidal and Anti-Mycobacterial Activity. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7358. [Link]

-

El-Naggar, A. M., et al. (2023). New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. Molecules, 28(22), 7559. [Link]

-

Raafat, E., et al. (2024). Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. Bioorganic Chemistry, 149, 107372. [Link]

-

Özdemir, A., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31089-31103. [Link]

-

Balkan, A., Urgun, H., & Ozalp, M. (2001). Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung, 51(10), 839-842. [Link]

-

Bentham Science Publishers. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazo-thiazoles. [Link]

-

Kumar, A., et al. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 24(19), 3426. [Link]

-

Gomha, S. M., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(24), 7545. [Link]

-

Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(24), 17163-17175. [Link]

-

Khidre, R. E., & Radini, I. A. M. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 11(1), 8016. [Link]

-

Singh, S., & Singh, V. (2021). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 107, 104608. [Link]

-

Moldovan, C. M., et al. (2020). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 25(11), 2589. [Link]

-

Amici, R., et al. (2017). Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. Journal of Medicinal Chemistry, 60(24), 10030-10046. [Link]

-

Tabti, K., et al. (2020). QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. RHAZES: Green and Applied Chemistry, 9, 78-95. [Link]

-

Aghahosseini, F., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE, 19(9), e0306973. [Link]

-

Gomha, S. M., et al. (2023). Design, one-pot synthesis, in silico ADMET prediction and molecular docking of novel triazolyl thiadiazine and thiazole derivatives with evaluation of antimicrobial, antioxidant and antibiofilm inhibition activity. ResearchGate. [Link]

-

Patel, D. R., et al. (2023). Synthesis, In Vitro Antimicrobial Evaluation, ADMET Properties, and Molecular Docking Studies of Novel Thiazole Derivatives. Russian Journal of General Chemistry, 93(10), 2533-2545. [Link]

-

Lesyk, R., et al. (2021). QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. ResearchGate. [Link]

-

Arora, R., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(02), 028-042. [Link]

-

Gomha, S. M., et al. (2025). Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. Figshare. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine: A Novel Dopamine D2 Receptor Modulator

This guide provides a comprehensive technical overview of 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. By synthesizing available data and leveraging established structure-activity relationships (SAR) within the 2-aminothiazole class, this document elucidates the compound's discovery, proposed synthesis, mechanism of action, and potential therapeutic applications, with a focus on its role as a dopamine D2 receptor modulator.

Section 1: Introduction and Significance

This compound belongs to the 2-aminothiazole class of compounds, a well-established "privileged structure" in medicinal chemistry. The 2-aminothiazole scaffold is a versatile pharmacophore found in a variety of approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. A particularly significant application of this scaffold is in the development of ligands for G-protein coupled receptors (GPCRs), most notably the dopamine D2 receptor.

Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. The dopamine D2 receptor, a key component of this system, exists in high- and low-affinity states for agonists. Modulation of the D2 receptor, particularly through partial agonism, is a validated therapeutic strategy for stabilizing dopaminergic neurotransmission while minimizing the side effects associated with full agonists or antagonists. The unique structural features of this compound, specifically the combination of the 2-aminothiazole core, the flexible thioether linker at the C5 position, and the pyrrolidine moiety, suggest its potential as a selective and potent modulator of the D2 receptor.

Section 2: Discovery and Rationale for Development

The discovery of this compound is rooted in the extensive exploration of 2-aminothiazole derivatives as dopamine D2 receptor agonists. Structure-activity relationship (SAR) studies have consistently highlighted the importance of specific structural motifs for potent and selective D2 receptor binding.

The rationale for the design of this particular molecule can be broken down as follows:

-

2-Aminothiazole Core: This heterocyclic system serves as a crucial pharmacophore, capable of engaging in key hydrogen bonding interactions within the D2 receptor binding pocket.

-

C5-Position Thioether Linker: Substitution at the C5 position of the thiazole ring has been shown to significantly influence biological activity. The introduction of a flexible thioether linker provides an optimal distance and orientation to position the terminal basic amine for interaction with the receptor.

-

Ethyl Spacer: The two-carbon ethyl chain offers conformational flexibility, allowing the pyrrolidine ring to adopt a favorable orientation for receptor binding.

-

Terminal Pyrrolidine Ring: The pyrrolidine moiety is a common feature in many centrally active compounds and is known to contribute to high-affinity binding at various receptors, including dopamine receptors. Its basic nitrogen is expected to form a critical ionic interaction with an acidic residue in the D2 receptor.

The combination of these structural elements is hypothesized to confer high affinity and selectivity for the dopamine D2 receptor, potentially with a partial agonist profile that is desirable for therapeutic applications.

Section 3: Synthesis and Characterization

While a specific, published synthesis for this compound has not been identified in the public domain, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of substituted 2-aminothiazoles. The most logical approach involves a multi-step sequence starting from a readily available 2-aminothiazole precursor.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the initial preparation of a 5-halo-2-aminothiazole intermediate, followed by nucleophilic substitution with the appropriate thiol.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Bromo-2-aminothiazole (Intermediate 1)

-

To a stirred solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF), slowly add a solution of bromine (1.0 eq) in the same solvent at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the addition of a reducing agent, such as sodium thiosulfate solution, to remove any unreacted bromine.

-

Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 5-bromo-2-aminothiazole.

Causality: The bromination of 2-aminothiazole occurs regioselectively at the C5 position, which is the most electron-rich and sterically accessible position on the thiazole ring. The use of a controlled temperature is crucial to minimize the formation of side products.

Step 2: Synthesis of 2-(Pyrrolidin-1-yl)ethanethiol (Intermediate 2)

-

In a reaction vessel, dissolve 1-(2-chloroethyl)pyrrolidine hydrochloride (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add a solution of sodium hydrosulfide (NaSH) (1.1-1.5 eq) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by distillation or chromatography to obtain 2-(pyrrolidin-1-yl)ethanethiol.

Causality: This is a standard nucleophilic substitution reaction where the thiol group displaces the chloride. Using a slight excess of sodium hydrosulfide ensures complete conversion of the starting material.

Step 3: Synthesis of this compound

-

To a solution of 5-bromo-2-aminothiazole (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) (1.1-1.5 eq).

-

To this mixture, add 2-(pyrrolidin-1-yl)ethanethiol (1.0-1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the starting material is consumed, as indicated by TLC.

-

Cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Causality: The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the bromide from the electron-deficient C5 position of the thiazole ring in a nucleophilic aromatic substitution reaction.

Section 4: Biological Activities and Mechanism of Action

While direct experimental data for this compound is not publicly available, its biological activity can be inferred from the extensive body of research on related 2-aminothiazole derivatives as dopamine D2 receptor agonists.

Dopamine D2 Receptor Agonism

The primary hypothesized biological activity of this compound is as a dopamine D2 receptor agonist. The structural features align well with the established pharmacophore for D2 agonism:

-

Aromatic/Heterocyclic Moiety: The 2-aminothiazole ring serves this purpose.

-

Basic Nitrogen Atom: The nitrogen of the pyrrolidine ring is expected to be protonated at physiological pH and form a crucial ionic bond with an aspartate residue (Asp114) in the third transmembrane domain (TM3) of the D2 receptor.

-

Optimal Distance: The ethylthio linker positions the basic nitrogen at an appropriate distance from the heterocyclic core to allow for optimal interaction with the receptor.

It is plausible that this compound acts as a partial agonist at the D2 receptor. Partial agonists are advantageous as they can stabilize the receptor in a state of intermediate activity, providing a modulatory effect on dopaminergic signaling rather than simple stimulation or blockade. This can lead to a better therapeutic window and a reduced side-effect profile.

Signaling Pathway

Caption: Hypothesized signaling pathway of this compound at the D2 receptor.

The dopamine D2 receptor is a member of the Gi/o-coupled family of GPCRs. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that leads to the activation of the associated Gi protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins, ultimately leading to the physiological response.

Potential Therapeutic Applications

Given its predicted activity as a dopamine D2 partial agonist, this compound could have therapeutic potential in a variety of central nervous system disorders, including:

-

Schizophrenia: Partial D2 agonism can help to stabilize dopamine levels, reducing the positive symptoms (e.g., hallucinations, delusions) associated with hyperdopaminergic states in the mesolimbic pathway, while potentially improving negative and cognitive symptoms associated with hypodopaminergic states in the mesocortical pathway.

-

Parkinson's Disease: By stimulating D2 receptors in the nigrostriatal pathway, this compound could help to alleviate the motor symptoms of Parkinson's disease.

-

Depression and Bipolar Disorder: Modulation of dopaminergic activity is also a therapeutic strategy in mood disorders.

Section 5: Structure-Activity Relationship (SAR) Insights

The following table summarizes the expected impact of structural modifications on the activity of 2-aminothiazole-based dopamine D2 agonists, providing a framework for the rational design of future analogs.

| Structural Modification | Expected Impact on Activity | Rationale |

| 2-Amino Group | Essential for activity | Forms key hydrogen bonds with the receptor. |

| Thiazole Ring | Generally well-tolerated | Serves as a rigid scaffold. |

| C5-Linker | Length and nature are critical | Determines the distance to the basic amine. Thioether provides flexibility. |

| Ethyl Spacer | Optimal for many analogs | Provides a good balance of flexibility and conformational constraint. |

| Terminal Amine | Pyrrolidine is favorable | Provides the necessary basicity and contributes to high-affinity binding. |

Section 6: Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting the dopamine D2 receptor. While this guide provides a comprehensive overview based on existing knowledge, further experimental validation is crucial. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed and reproducible synthetic protocol.

-

In Vitro Pharmacological Profiling: Determination of binding affinities (Ki) at dopamine D2 and other relevant receptors, as well as functional assays (e.g., cAMP inhibition) to confirm its agonist/partial agonist activity (EC50, Emax).

-

In Vivo Efficacy Studies: Evaluation of the compound's effects in animal models of schizophrenia, Parkinson's disease, or other relevant CNS disorders.

-

ADMET Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity properties to determine its drug-like potential.

References

- Das, U., & Dimmock, J. R. (2016). Recent developments in 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.

- Paul, N. M., Taylor, M., Kumar, R., Deschamps, J. R., Luedtke, R. R., & Newman, A. H. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 51(19), 6095–6109.

- Shaik, A. B., Boateng, C. A., Battiti, F. O., Bonifazi, A., Cao, J., Chen, L., ... & Newman, A. H. (2018). Structure–Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ACS chemical neuroscience, 9(9), 2348–2364.

- Shonberg, J., Herenbrink, C. K., López, L., Christopoulos, A., Scammells, P. J., Capuano, B., & Lane, J. R. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of medicinal chemistry, 56(22), 9199–9221.

An In-Depth Technical Guide to the In Silico Toxicity Prediction for 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine

Prepared by: A Senior Application Scientist

Abstract